3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride

Catalog No.
S774241
CAS No.
25629-50-9
M.F
C11H7Cl2NO2
M. Wt
256.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl ch...

CAS Number

25629-50-9

Product Name

3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride

IUPAC Name

3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

InChI

InChI=1S/C11H7Cl2NO2/c1-6-9(11(13)15)10(14-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3

InChI Key

BPDBLWKFVXHGFT-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)Cl

Synonyms

3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarbonyl Chloride; NSC 81237;

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)Cl

The exact mass of the compound 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81237. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is a high-purity, reactive acyl chloride used as a key building block in organic synthesis. Its primary industrial and research value lies in its function as a direct precursor for creating N-substituted isoxazole carboxamides. This specific isoxazole derivative is most notably utilized as a critical intermediate in the synthesis of isoxazolyl penicillin antibiotics, such as Cloxacillin, where the precise 3-(2-chlorophenyl)-5-methylisoxazole core is essential for the final product's biological activity.

While the corresponding carboxylic acid, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, can be used as a substitute, it is not directly interchangeable and presents significant process disadvantages. Using the carboxylic acid necessitates either a separate, often harsh, chlorination step (e.g., with thionyl chloride) or the use of multi-component coupling agents (such as EDC/DMAP) for amide bond formation. These indirect routes introduce additional reagents that must be purchased and later removed, increase reaction times, and create more complex purification challenges. Procuring the carbonyl chloride form bypasses these steps, providing a more direct, efficient, and cleaner reaction pathway, which is critical for controlling impurity profiles and improving throughput in both laboratory and manufacturing settings.

Precursor Purity & Yield: High Purity Achievable via Modern Synthesis Routes

The quality of this precursor is directly tied to its synthesis method. Modern industrial synthesis using bis(trichloromethyl) carbonate as the chlorinating agent has been shown to produce 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride with higher purity and yield compared to traditional methods employing thionyl chloride or phosphorus oxychloride. These older methods are noted for poor production safety, serious equipment corrosion, and significant waste generation, which can impact final product quality. The availability of a high-purity route ensures a more reliable and reproducible starting material for sensitive downstream applications.

Evidence DimensionPurity (HPLC) & Yield
Target Compound Data99.6% Purity, 97.1% Yield
Comparator Or BaselineTraditional methods (thionyl chloride, phosphorus oxychloride)
Quantified DifferenceThe modern synthesis route provides a quantifiable high purity and yield, while avoiding the documented safety, corrosion, and waste issues of older methods.
ConditionsSynthesis from 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid using bis(trichloromethyl) carbonate in toluene with a catalyst, followed by vacuum distillation.

For GMP manufacturing or complex multi-step synthesis, starting with a precursor of documented high purity is critical for minimizing side-product formation and simplifying the purification of the final active ingredient.

Reaction Pathway Efficiency: Direct Acylation vs. Multi-Reagent In-Situ Coupling

Using this pre-activated carbonyl chloride enables direct and typically rapid acylation of amines or alcohols. This stands in contrast to routes starting from the corresponding carboxylic acid, which require coupling agents and catalysts. For example, the synthesis of isoxazole-carboxamides from the carboxylic acid using EDC and DMAP requires reaction times of 24-48 hours. The use of the carbonyl chloride eliminates the need for these additional coupling reagents and offers a significantly shorter reaction time.

Evidence DimensionReaction Complexity and Time
Target Compound DataDirect, single-reagent acylation pathway.
Comparator Or BaselineCarboxylic acid pathway requiring coupling agents (EDC, DMAP) and 24-48 hour reaction times.
Quantified DifferenceEliminates at least two supplementary reagents (EDC, DMAP) and reduces reaction time from 1-2 days to typically a few hours.
ConditionsAmide bond formation with aniline derivatives.

This simplifies the overall process, reduces total reagent cost, lowers the purification burden from coupling byproducts, and increases synthetic throughput.

Structural Non-Interchangeability: Requirement for Established API Synthesis

The 3-(2-chlorophenyl)-5-methylisoxazole structure is not an arbitrary scaffold; it is a specific pharmacophore required for the biological activity of established pharmaceutical agents. This compound is explicitly identified as the key intermediate for the semi-synthetic penicillin antibiotic Cloxacillin. For this application, analogs with different substitution patterns (e.g., 4-chlorophenyl or 2,6-dichlorophenyl) are not viable substitutes, as they would result in entirely different molecular entities with distinct and unproven efficacy and safety profiles.

Evidence DimensionApplication as a Regulated API Precursor
Target Compound DataServes as the key intermediate for the antibiotic Cloxacillin.
Comparator Or BaselineAnalogs with different phenyl substitution patterns (e.g., 4-chloro, 2,6-dichloro, unsubstituted).
Quantified DifferenceThis exact isomer is specified for the synthesis of a known API; analogs are not interchangeable.
ConditionsSynthesis of isoxazolyl penicillin antibiotics.

For synthesizing specific, patent-protected active pharmaceutical ingredients, this exact precursor is required by the established route; close analogs are not procurement options.

Regulated Synthesis of Isoxazolyl Penicillin APIs

This compound is the right choice for manufacturing campaigns or process development targeting the antibiotic Cloxacillin, where use of this specific key intermediate is established. Its availability in high purity supports GMP requirements for API synthesis.

Development of Novel Anti-Inflammatory Agents

In medicinal chemistry programs exploring non-steroidal anti-inflammatory agents (NSAIDs), this precursor is ideal for synthesizing libraries based on the N-isoxazolyl carboxamide scaffold found in drugs like Isoxicam. The ortho-chloro substituent is a critical element for structure-activity relationship (SAR) studies in this class.

High-Throughput Synthesis of Carboxamide Libraries

For workflows where speed and process simplicity are paramount, this acyl chloride is the preferred reagent over its corresponding carboxylic acid. It enables rapid, direct amide formation without the need for coupling agents and extended reaction times, making it highly suitable for parallel synthesis or when minimizing purification steps is a priority.

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (54.55%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (54.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

25629-50-9

Wikipedia

3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride

General Manufacturing Information

4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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